molecular formula C8H17N3S B14730960 Heptanal, thiosemicarbazone CAS No. 5351-79-1

Heptanal, thiosemicarbazone

Cat. No.: B14730960
CAS No.: 5351-79-1
M. Wt: 187.31 g/mol
InChI Key: IYQJJMCEAOEWJO-YFHOEESVSA-N
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Description

Thiosemicarbazones are a class of organic compounds derived from the condensation of thiosemicarbazide with aldehydes or ketones. Heptanal thiosemicarbazone, specifically, is synthesized by reacting heptanal (a seven-carbon aldehyde) with thiosemicarbazide. Its structure features the characteristic =N–HN–C=S tridentate donor system, which enables metal coordination and diverse biological interactions . The linear alkyl chain of heptanal contributes to its lipophilicity, influencing membrane permeability and pharmacokinetic behavior compared to aromatic or heterocyclic analogs .

Properties

CAS No.

5351-79-1

Molecular Formula

C8H17N3S

Molecular Weight

187.31 g/mol

IUPAC Name

[(Z)-heptylideneamino]thiourea

InChI

InChI=1S/C8H17N3S/c1-2-3-4-5-6-7-10-11-8(9)12/h7H,2-6H2,1H3,(H3,9,11,12)/b10-7-

InChI Key

IYQJJMCEAOEWJO-YFHOEESVSA-N

Isomeric SMILES

CCCCCC/C=N\NC(=S)N

Canonical SMILES

CCCCCCC=NNC(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptanal, thiosemicarbazone is typically synthesized through the condensation reaction between heptanal and thiosemicarbazide. The reaction is carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

Heptanal+ThiosemicarbazideHeptanal, Thiosemicarbazone+Water\text{Heptanal} + \text{Thiosemicarbazide} \rightarrow \text{this compound} + \text{Water} Heptanal+Thiosemicarbazide→Heptanal, Thiosemicarbazone+Water

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, scaled up for industrial use. This involves the use of larger reactors, controlled temperatures, and optimized reaction times to ensure high yield and purity .

Chemical Reactions Analysis

Mechanism

The reaction mechanism involves:

  • Protonation of the aldehyde oxygen to activate the carbonyl group.

  • Nucleophilic attack by the amine group of thiosemicarbazide on the carbonyl carbon.

  • Elimination of water to form the imine (C=N) bond.

  • Tautomerization to stabilize the product as a thiosemicarbazone .

Characterization Techniques

Method Key Observations
FTIR Absence of aldehyde C=O stretch (~1700 cm⁻¹), presence of C=N (~1600 cm⁻¹) and C=S (~850 cm⁻¹) .
¹H NMR Absence of aldehyde proton singlet, appearance of imine proton (δ ~8–9 ppm) and methylene/methyl groups from heptanal .
Melting Point Sharp melting point confirms purity .

Metal Complexation

Thiosemicarbazones can form coordination complexes with transition metals (e.g., Cu²⁺, Re). For heptanal thiosemicarbazone, potential reactions include:

  • Bidentate coordination via sulfur and nitrogen atoms.

  • Tridentate coordination if additional donor groups (e.g., pyridine) are present .

Example: Copper(II) Complexation
Reaction with Cu²⁺ ions under specific conditions can yield complexes with enhanced biological activity (e.g., antitumor effects) .

Nucleophilic Additions

Thiosemicarbazones may undergo reductions or additions at the C=N bond, depending on substituents. For example:

  • Hydridoboration : Addition of boranes (e.g., HBcat) to the imine group .

  • Phosphinoboration : Reaction with phosphinoboranes to form cyclic products .

Structural Insights

X-ray Diffraction Data (General for Thiosemicarbazones)

Bond Length Typical Range (Å)
C=S1.7–1.8
C=N1.3–1.4
N–H (imine)1.5–1.6

Heptanal thiosemicarbazone’s structure would align with these general trends, with alkyl chains from heptanal influencing molecular packing .

Key Research Findings

  • Synthesis Efficiency : Acidic conditions optimize product yields .

  • Coordination Flexibility : Ligand denticity depends on substituents and reaction solvent .

  • Biological Potential : Metal complexes exhibit enhanced bioactivity .

This synthesis and characterization framework provides a foundation for further studies on heptanal thiosemicarbazone’s reactivity and applications.

Scientific Research Applications

Mechanism of Action

The mechanism by which heptanal, thiosemicarbazone exerts its effects involves several molecular targets and pathways:

    Anticancer Activity: The compound induces apoptosis in cancer cells by generating reactive oxygen species (ROS), which leads to oxidative stress and cell death.

    Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.

Comparison with Similar Compounds

Comparison with Similar Thiosemicarbazone Derivatives

Structural and Electronic Properties

Thiosemicarbazones exhibit variability in biological and physicochemical properties depending on the parent aldehyde/ketone moiety. Below is a comparative analysis:

Compound Structural Features Key Properties References
Heptanal thiosemicarbazone Linear C7 alkyl chain High lipophilicity; potential for enhanced cellular uptake
5-Hydroxy-2-nitrobenzaldehyde thiosemicarbazone Nitro and hydroxyl substituents on aromatic ring Strong hydrogen-bonding network; improved crystallinity and stability
Pyrazole-incorporated thiosemicarbazones Heterocyclic pyrazole ring Enhanced enzyme-binding affinity (e.g., DPP-4 inhibition)
Quinoline-functionalized thiosemicarbazone Quinoline moiety Fluorescence properties; ion-sensing capabilities (e.g., Cu²⁺, Fe³⁺ detection)
3-Methoxybenzaldehyde thiosemicarbazone Methoxy group on aromatic ring Electron-donating effects; moderate anticancer activity

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in 5-hydroxy-2-nitrobenzaldehyde derivatives) enhance hydrogen bonding and stability, critical for solid-state applications .
  • Heterocyclic substituents (e.g., pyrazole, quinoline) improve target selectivity and optical properties, making them suitable for chemosensing and enzyme inhibition .
  • Aliphatic chains (as in heptanal derivatives) may favor passive diffusion across biological membranes but could reduce binding specificity compared to planar aromatic systems .
Antimicrobial Activity

Thiosemicarbazones with aromatic substituents, such as 4-nitrobenzaldehyde derivatives, show potent antibacterial effects due to their ability to disrupt microbial metalloenzymes .

Anticancer Potential

The conjugated =N–HN–C=S system enables redox activity and metal chelation, disrupting cancer cell proliferation. Pyrazole-incorporated thiosemicarbazones exhibit DPP-4 inhibitory effects (IC₅₀ values ~1–10 µM), while copper(II) complexes of thiazole-functionalized derivatives show enhanced cytotoxicity via ROS generation . Heptanal derivatives, though less studied, may leverage lipophilicity to target lipid-rich tumor microenvironments .

Metal Coordination and Therapeutic Enhancement

Thiosemicarbazones form stable complexes with transition metals (e.g., Cu, Ni, Co), often amplifying their bioactivity. For example:

  • Cu(II) complexes of quinoline-thiosemicarbazones exhibit fluorimetric sensing and anticancer properties .
  • Nickel(II) complexes of 2-acetylbenzothiophene derivatives demonstrate superior antibacterial activity compared to free ligands . Heptanal thiosemicarbazone’s aliphatic chain may favor interactions with hydrophobic metal centers, though this remains speculative without direct data.

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